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Compound of Interest

Compound Name: 2-Pyridinesulfonylacetonitrile

Cat. No.: B069136 Get Quote

CAS Number: 170449-34-0

This technical guide provides a comprehensive overview of 2-Pyridinesulfonylacetonitrile, a

key intermediate for researchers, scientists, and professionals in drug development. This

document details its physicochemical properties, a proposed synthetic route with detailed

experimental protocols, and predicted spectral data for its characterization.

Core Data Presentation
Table 1: Physicochemical and Safety Data for 2-Pyridinesulfonylacetonitrile
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Property Value Reference

CAS Number 170449-34-0 N/A

Molecular Formula C₇H₆N₂O₂S N/A

Molecular Weight 182.20 g/mol N/A

Melting Point 77-79 °C N/A

Appearance Off-white to light yellow solid N/A

Hazard Statements

H302 (Harmful if swallowed),

H312 (Harmful in contact with

skin), H332 (Harmful if inhaled)

N/A

Precautionary Statements
P261, P280, P301+P312,

P302+P352, P304+P340
N/A

Proposed Synthetic Pathway
A plausible multi-step synthesis for 2-Pyridinesulfonylacetonitrile is proposed, commencing

from readily available 2-chloropyridine. This synthetic route involves four key transformations:

N-oxidation, nucleophilic substitution to introduce a thiol group, thioetherification, and

subsequent oxidation to the final sulfone product.

Step 1: N-Oxidation Step 2: Thiolation Step 3: Thioetherification Step 4: Oxidation

2-Chloropyridine 2-Chloropyridine-N-oxide
Peracetic Acid

2-Mercaptopyridine
NaSH

2-(Cyanomethylthio)pyridine
ClCH₂CN, Base

2-Pyridinesulfonylacetonitrile
m-CPBA

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 2-Pyridinesulfonylacetonitrile.

Experimental Protocols
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The following protocols are based on analogous reactions and represent a proposed synthetic

route.

Step 1: Synthesis of 2-Chloropyridine-N-oxide
Reaction: Oxidation of 2-chloropyridine.

Procedure:

In a well-ventilated fume hood, a solution of 2-chloropyridine (1 equivalent) in glacial acetic

acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

The solution is heated to 70-80°C.[1]

A solution of hydrogen peroxide (e.g., 30% aqueous solution, 1.1-1.5 equivalents) is added

dropwise to the reaction mixture, maintaining the temperature within the specified range.[1]

The use of a catalyst such as maleic anhydride may improve yield and selectivity.[2]

After the addition is complete, the reaction mixture is stirred at 70-80°C for several hours

until the reaction is complete (monitored by TLC or GC).

The reaction mixture is then cooled to room temperature and the excess acetic acid is

removed under reduced pressure.

The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the

product is extracted with an organic solvent (e.g., dichloromethane).

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated to yield 2-chloropyridine-N-oxide.

Step 2: Synthesis of 2-Mercaptopyridine
Reaction: Conversion of 2-chloropyridine-N-oxide to 2-mercaptopyridine.

Procedure:

2-Chloropyridine-N-oxide (1 equivalent) is dissolved in water in a round-bottom flask

equipped with a reflux condenser and a magnetic stirrer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://data.epo.org/publication-server/rest/v1.1/patents/EP0130333NWA1/document.html
https://data.epo.org/publication-server/rest/v1.1/patents/EP0130333NWA1/document.html
https://patents.google.com/patent/EP0130333A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An aqueous solution of sodium hydrosulfide (NaSH, approximately 1.5 equivalents) is added

to the flask.[1]

The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

The reaction is monitored by TLC for the disappearance of the starting material.

After completion, the reaction mixture is cooled to room temperature and acidified with a

suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

The precipitated product, 2-mercaptopyridine, is collected by filtration, washed with cold

water, and dried under vacuum.

Step 3: Synthesis of 2-(Cyanomethylthio)pyridine
Reaction: Thioetherification of 2-mercaptopyridine with chloroacetonitrile.

Procedure:

To a solution of 2-mercaptopyridine (1 equivalent) in a suitable solvent such as ethanol or

DMF, a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) is added at

room temperature.

The mixture is stirred for a short period to ensure the formation of the thiolate salt.

Chloroacetonitrile (1 equivalent) is then added dropwise to the reaction mixture.

The reaction is stirred at room temperature or slightly elevated temperature until completion

(monitored by TLC).

Upon completion, the reaction mixture is poured into water and the product is extracted with

an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and the solvent is evaporated to yield 2-(cyanomethylthio)pyridine.

Step 4: Synthesis of 2-Pyridinesulfonylacetonitrile
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Reaction: Oxidation of 2-(cyanomethylthio)pyridine to the corresponding sulfone.

Procedure:

2-(Cyanomethylthio)pyridine (1 equivalent) is dissolved in a suitable solvent, such as

dichloromethane, in a round-bottom flask.[3]

The solution is cooled in an ice bath.

meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) is added portion-wise to the

stirred solution, maintaining the temperature below 5°C.[4]

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred until the starting material is consumed (monitored by TLC).

The reaction mixture is then washed successively with a saturated aqueous solution of

sodium bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 2-
Pyridinesulfonylacetonitrile.

Predicted Spectral Data
As experimental spectral data for 2-Pyridinesulfonylacetonitrile is not readily available in the

searched literature, the following are predicted values based on the analysis of its functional

groups and data from analogous structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
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Atom Predicted ¹H NMR Shift Predicted ¹³C NMR Shift

Pyridine C2 - ~150

Pyridine C3 ~8.0 (d) ~128

Pyridine C4 ~7.9 (t) ~138

Pyridine C5 ~7.5 (t) ~125

Pyridine C6 ~8.7 (d) ~150

-CH₂- ~4.2 (s) ~55

-CN - ~115

Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

C≡N stretch 2250 - 2210 Medium

SO₂ stretch (asymmetric) 1350 - 1300 Strong

SO₂ stretch (symmetric) 1160 - 1120 Strong

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 2960 - 2850 Medium

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z =

182. Key fragmentation patterns would likely involve the loss of SO₂ (m/z = 118), loss of the

cyanomethyl radical (m/z = 141), and fragmentation of the pyridine ring.

Applications in Drug Development
2-Pyridinesulfonylacetonitrile serves as a valuable building block in medicinal chemistry,

primarily due to the reactivity of the methylene group activated by both the sulfonyl and nitrile

functionalities. This allows for the introduction of various substituents at this position.
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One of the key applications is in the synthesis of substituted quaternary nitriles. The acidic

protons of the methylene group can be readily removed by a base, and the resulting carbanion

can be alkylated with a variety of electrophiles. This methodology provides access to a diverse

range of molecules with potential biological activity.

2-Pyridinesulfonylacetonitrile Carbanion Intermediate
Base

Quaternary Nitrile
R-X (Electrophile)

Click to download full resolution via product page

Caption: General workflow for the synthesis of quaternary nitriles.

This reactivity makes 2-Pyridinesulfonylacetonitrile an attractive starting material for the

synthesis of novel heterocyclic compounds and other complex molecular architectures that are

of interest in the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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